molecular formula C7H11NO2 B13461918 (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid

(1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid

Cat. No.: B13461918
M. Wt: 141.17 g/mol
InChI Key: CIXNUOPCFXQTTK-NTSWFWBYSA-N
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Description

(1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid is a chiral compound with significant importance in organic chemistry. The compound’s structure includes a cyclohexene ring with an amino group and a carboxylic acid group attached to it. The stereochemistry of the compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid can be achieved through several methods. One common approach involves the resolution of racemic mixtures. This process typically includes the formation of diastereomers by reacting the racemic mixture with an enantiomerically pure chiral reagent. The diastereomers can then be separated based on their different physical properties, such as solubility and melting point .

Industrial Production Methods

Industrial production of this compound often involves enantioselective synthesis techniques. These methods include the use of chiral catalysts or biocatalysts to achieve high enantiomeric purity. Enantioselective chromatography and crystallization techniques are also employed to separate and purify the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted amino acids, depending on the type of reaction and reagents used .

Scientific Research Applications

(1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This configuration allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and drug development .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h2,4-6H,1,3,8H2,(H,9,10)/t5-,6+/m0/s1

InChI Key

CIXNUOPCFXQTTK-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C=C1)N)C(=O)O

Canonical SMILES

C1CC(C(C=C1)N)C(=O)O

Origin of Product

United States

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